molecular formula C8H10BrN B034668 3-(3-Bromopropyl)pyridine CAS No. 109839-74-9

3-(3-Bromopropyl)pyridine

Cat. No. B034668
M. Wt: 200.08 g/mol
InChI Key: BJTBTVNTKNDUJP-UHFFFAOYSA-N
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Description

  • Introduction : "3-(3-Bromopropyl)pyridine" is a chemical compound derived from pyridine, a basic heterocyclic organic compound. The bromopropyl group in this molecule influences its chemical reactivity and properties.

  • Synthesis Analysis :

    • A method for synthesizing 3-arylthieno[2,3-b]pyridines from 2-bromopyridines involves iodine-mediated cyclization, indicating a potential pathway for synthesizing related bromopyridine derivatives (Kobayashi et al., 2009).
  • Molecular Structure Analysis :

    • A combined experimental and computational study of bromopyridine derivatives, including their spectroscopic, XRD, and DFT analysis, provides insights into their molecular structure (Ghiasuddin et al., 2018).
  • Chemical Reactions and Properties :

    • Bromopyridine derivatives can be used to synthesize complex materials, indicating versatile chemical reactivity (Truong et al., 2017).
    • The synthesis of bromopyridines via regiocontrolled SNAr reactions highlights their reactivity in forming heterocyclic structures (Begouin et al., 2013).
  • Physical Properties Analysis :

    • The synthesis and study of bromopyridine-based antioxidants, with a focus on their physical stability and reaction kinetics, provide information about their physical properties (Wijtmans et al., 2004).
  • Chemical Properties Analysis :

    • The copper-mediated synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides reveals the chemical properties and potential applications of bromopyridine derivatives (Zhou et al., 2016).

Scientific Research Applications

  • “3-(3-Bromopropyl)pyridine” is a chemical compound with the molecular formula C8H10BrN . It’s often used in research and development .
  • While I couldn’t find specific applications of “3-(3-Bromopropyl)pyridine”, pyrimidines, a class of compounds that “3-(3-Bromopropyl)pyridine” could potentially be used to synthesize, have a wide range of pharmacological effects. They are known to have antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
  • Organic Synthesis Building Block

    • “3-(3-Bromopropyl)pyridine” can be used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
    • The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction that allows for the substitution of an aryl halide with an alkene .
    • The Buchwald-Hartwig coupling is a cross-coupling reaction used to form carbon-nitrogen bonds .
  • Preparation of Thiophene and Pyrrole Derivatives

    • “3-(3-Bromopropyl)pyridine Hydrobromide” is used for the preparation of thiophene and pyrrole derivatives . These derivatives have been studied for their potential as platelet aggregation inhibitors , which could have implications in the treatment of cardiovascular diseases.
  • Synthesis of Balofloxacin Intermediate

    • “3-Bromopyridine”, a compound similar to “3-(3-Bromopropyl)pyridine”, can be used for the synthesis of the Balofloxacin intermediate . Balofloxacin is a type of medicine .
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific context of the research being conducted .
  • Bulk Manufacturing and Sourcing

    • “3-(3-Bromopropyl)pyridine” can be used in bulk manufacturing and sourcing . This suggests that it could be used in large-scale chemical reactions or processes .
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific context of the research being conducted .

Safety And Hazards

“3-(3-Bromopropyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

3-(3-bromopropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTBTVNTKNDUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromopropyl)pyridine

Synthesis routes and methods

Procedure details

To 17.0 g (124 moles) of 3-(3-pyridyl)-1-propanol was added 240 mL of 48% hydrobromic acid. The mixture was heated under reflux for 4 hours, and then evaporated to dryness to afford the hydrobromide salt of 3-(3-pyridyl)-1-bromopropane as an oil in quantitative yield.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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